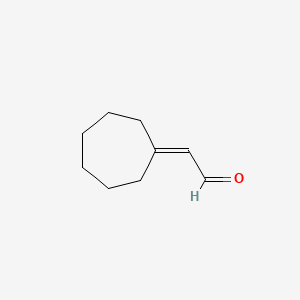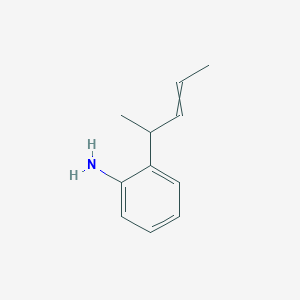
2-(Pent-3-en-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pent-3-en-2-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a phenyl group attached to an amino group, with a pent-3-en-2-yl substituent on the nitrogen atom. The structure of this compound is characterized by its conjugated system, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-3-en-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with pent-3-en-2-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of aniline attacks the electrophilic carbon of the pent-3-en-2-yl halide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed amination reactions can be employed to facilitate the coupling of aniline with pent-3-en-2-yl halides. These methods often utilize high temperatures and pressures to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pent-3-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a nickel catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like sulfuric acid or nitric acid.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Pent-3-en-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Pent-3-en-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions through the donation of its lone pair of electrons on the nitrogen atom. This nucleophilic behavior allows it to form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
Aniline: The parent compound of 2-(Pent-3-en-2-yl)aniline, featuring a phenyl group attached to an amino group.
N-Methylaniline: Similar structure but with a methyl group instead of a pent-3-en-2-yl group.
N-Ethylaniline: Similar structure but with an ethyl group instead of a pent-3-en-2-yl group.
Uniqueness
This compound is unique due to the presence of the pent-3-en-2-yl substituent, which imparts distinct chemical properties and reactivity compared to other aniline derivatives
Propiedades
Número CAS |
73676-95-6 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-pent-3-en-2-ylaniline |
InChI |
InChI=1S/C11H15N/c1-3-6-9(2)10-7-4-5-8-11(10)12/h3-9H,12H2,1-2H3 |
Clave InChI |
DRKYYPQOKWVVPM-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C)C1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




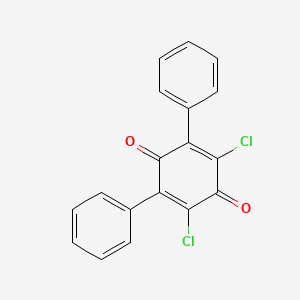
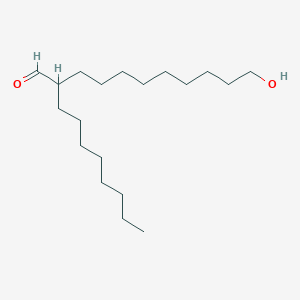
![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
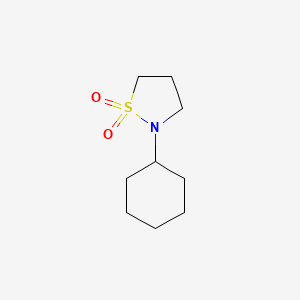

![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
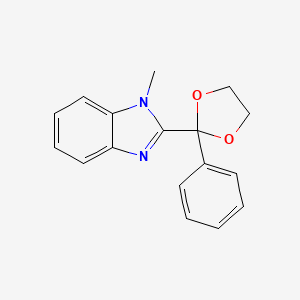
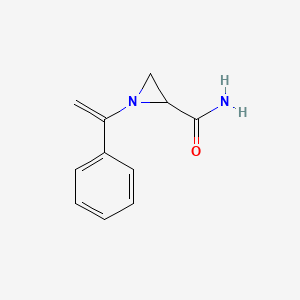
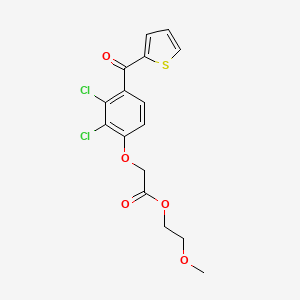
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)

